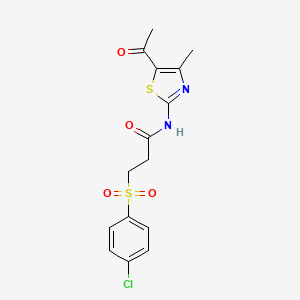

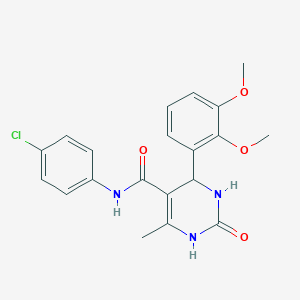

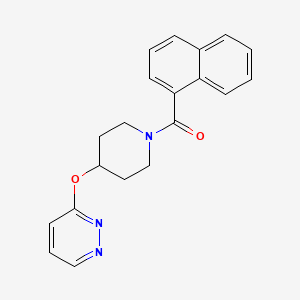

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, commonly known as AMPP, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. The inhibition of FAAH by AMPP leads to increased levels of endocannabinoids, which has been shown to have a number of potential therapeutic applications.

Scientific Research Applications

Synthesis and Antimicrobial Properties

One study describes the synthesis of aryl-substituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, where compounds like N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide may serve as intermediates or analogs. These compounds underwent testing for their antimicrobial properties, indicating potential applications in developing new antibacterial and antifungal agents (Baranovskyi et al., 2018).

Alzheimer's Disease Drug Candidates

Another area of research involves the synthesis of heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives as potential drug candidates for treating Alzheimer's disease. These compounds, structurally related to N-(5-acetyl-4-methylthiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide, were evaluated for their enzyme inhibition activity against acetylcholinesterase, a target for Alzheimer's disease therapy (Rehman et al., 2018).

Synthesis of Antiviral Agents

Research also extends to the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These studies aimed to identify compounds with anti-tobacco mosaic virus activity, demonstrating the potential antiviral applications of such derivatives (Chen et al., 2010).

Inhibition of Tumor-Associated Isozyme IX

Investigations into the inhibition of tumor-associated isozyme IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives highlight the role of sulfonamide-based compounds in cancer research. This study underscores the diverse pharmacological applications of sulfonamide derivatives in targeting specific enzymes associated with tumor growth (Ilies et al., 2003).

Synthesis of Functional Aromatic Multisulfonyl Chlorides

Further research into the synthesis of functional aromatic multisulfonyl chlorides presents a foundational approach to creating complex organic molecules. This work underscores the importance of such compounds in synthetic organic chemistry and the potential for developing new materials and chemical reagents (Percec et al., 2001).

properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(4-chlorophenyl)sulfonylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O4S2/c1-9-14(10(2)19)23-15(17-9)18-13(20)7-8-24(21,22)12-5-3-11(16)4-6-12/h3-6H,7-8H2,1-2H3,(H,17,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPJSEVXILUJAP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B2412128.png)

![Ethyl 4-{[({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetyl]amino}benzoate](/img/structure/B2412132.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenyl)acetate](/img/structure/B2412138.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2412141.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)

![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)